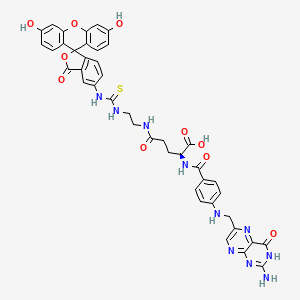
EC-17 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folate-fluorescein isothiocyanate (Folate-FTIC) is a conjugate of folic acid and fluorescein isothiocyanate. Folic acid, also known as vitamin B9, is essential for various biological processes, including DNA synthesis and repair, cell division, and growth. Fluorescein isothiocyanate is a fluorescent dye commonly used in biological research for labeling and detection purposes. The conjugation of folic acid with fluorescein isothiocyanate allows for the targeted delivery and imaging of folate receptor-positive cells, making it a valuable tool in cancer research and diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folate-FTIC involves the conjugation of folic acid with fluorescein isothiocyanate. The process typically begins with the activation of the carboxyl group of folic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated folic acid is then reacted with fluorescein isothiocyanate under mild conditions to form the conjugate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Folate-FTIC follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Folate-FTIC undergoes various chemical reactions, including:
Oxidation: Folate-FTIC can undergo oxidation reactions, particularly at the pteridine ring of the folic acid moiety.
Reduction: The compound can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: Substitution reactions can occur at the isothiocyanate group of the fluorescein moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used under mild conditions, usually at room temperature.
Substitution: Substitution reactions involve nucleophiles such as amines or thiols, and the reactions are carried out in organic solvents like DMF or DMSO
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pteridine ring can lead to the formation of pterin derivatives, while reduction can yield dihydrofolate or tetrahydrofolate derivatives. Substitution reactions at the isothiocyanate group can result in the formation of thiourea or urea derivatives .
Scientific Research Applications
Folate-FTIC has a wide range of scientific research applications, including:
Cancer Research: Folate-FTIC is used to target and image folate receptor-positive cancer cells. .
Imaging and Diagnostics: Folate-FTIC is employed in fluorescence imaging techniques to visualize and track the distribution of folate receptors in biological tissues.
Biological Research: The compound is used in various biological assays to study folate metabolism, receptor-mediated endocytosis, and cellular uptake mechanisms.
Mechanism of Action
Folate-FTIC exerts its effects by binding to the folate receptor, a glycosylphosphatidylinositol-anchored protein that mediates the uptake of folic acid into cells. The binding of Folate-FTIC to the folate receptor triggers receptor-mediated endocytosis, allowing the conjugate to enter the cell. Once inside the cell, the fluorescein isothiocyanate moiety emits fluorescence, enabling the visualization and tracking of the compound. The folate receptor is overexpressed in many cancer cells, making Folate-FTIC an effective tool for targeted cancer therapy and diagnostics .
Comparison with Similar Compounds
Folate-FTIC is unique in its ability to combine the targeting capabilities of folic acid with the fluorescent properties of fluorescein isothiocyanate. Similar compounds include:
Folate-rhodamine: A conjugate of folic acid and rhodamine, used for similar imaging and targeting applications.
Folate-quantum dots: Nanoparticles conjugated with folic acid, used for high-resolution imaging and diagnostics.
Folate-methotrexate: A conjugate of folic acid and the chemotherapeutic agent methotrexate, used for targeted cancer therapy.
These compounds share the common feature of targeting folate receptor-positive cells but differ in their fluorescent properties, therapeutic agents, and specific applications. Folate-FTIC stands out due to its strong fluorescence and versatility in various research and clinical settings .
Properties
Molecular Formula |
C42H36N10O10S |
|---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H36N10O10S/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57)/t30-/m0/s1 |
InChI Key |
LMEBZGHLPGBLSU-PMERELPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
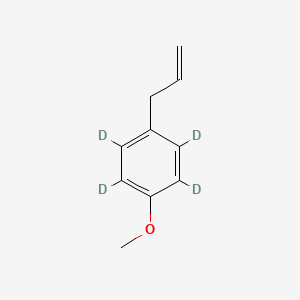
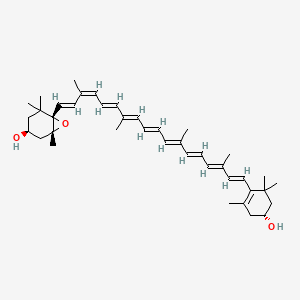
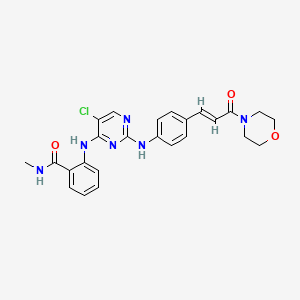
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)


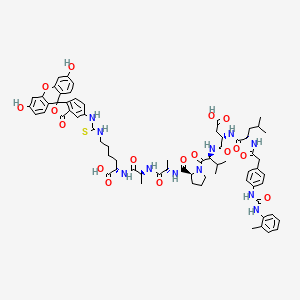
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
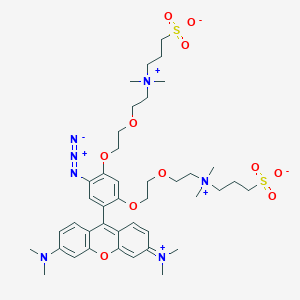
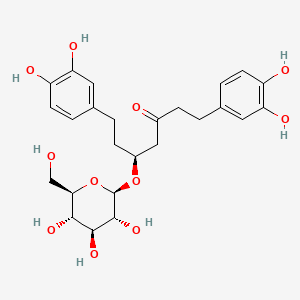
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
